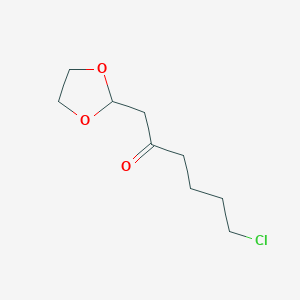
6-Chloro-1-(1,3-dioxolan-2-yl)-hexan-2-one
説明
6-Chloro-1-(1,3-dioxolan-2-yl)-hexan-2-one is a useful research compound. Its molecular formula is C9H15ClO3 and its molecular weight is 206.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Chloro-1-(1,3-dioxolan-2-yl)-hexan-2-one is a compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chloro substituent and a dioxolane ring, which are critical for its biological activity. The presence of the dioxolane moiety is known to enhance the solubility and stability of related compounds, facilitating their interaction with biological targets.
The mechanism by which this compound exerts its biological effects primarily involves its ability to act as a nucleophile. This allows it to participate in substitution reactions with electrophilic centers in target molecules, leading to the formation of covalent bonds. Additionally, the hydroxyl group present in similar dioxolane derivatives can engage in hydrogen bonding, influencing the compound's reactivity and biological efficacy.
Antiviral Activity
Research indicates that compounds with dioxolane structures have demonstrated significant antiviral properties. For instance, studies on dioxolane nucleosides have shown that they can inhibit reverse transcriptase in HIV, suggesting that this compound may possess similar antiviral capabilities . The dioxolane moiety stabilizes binding interactions between the drug and viral enzymes, enhancing its efficacy against resistant strains of HIV .
Antitumor Activity
The potential antitumor activity of this compound has not been extensively studied; however, related compounds within the dioxolane family have shown promise in various cancer models. For example, cephalotaxine derivatives exhibit significant antileukemic activity . The structural similarities may suggest that this compound could also be explored for its antitumor effects.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Dioxolane Nucleosides (2007) | Demonstrated that dioxolane derivatives inhibit HIV reverse transcriptase effectively. |
| Cephalotaxus Alkaloids Research (2017) | Highlighted the antileukemic properties of compounds with similar structural features to dioxolanes. |
特性
IUPAC Name |
6-chloro-1-(1,3-dioxolan-2-yl)hexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO3/c10-4-2-1-3-8(11)7-9-12-5-6-13-9/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPPJMGLSJKICW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















